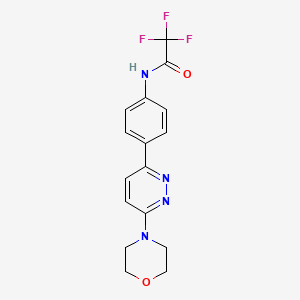
2,2,2-trifluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a type of acetamide, which is an organic compound that consists of an acetyl group (CH3C=O) linked to a nitrogen atom. Acetamides are used in a variety of applications, including as solvents and intermediates in the production of other chemicals .
Molecular Structure Analysis
The molecular structure of this compound would consist of a central carbon atom bonded to a nitrogen atom, three fluorine atoms, and a phenyl ring substituted with a morpholinopyridazinyl group. The presence of the fluorine atoms and the aromatic ring could impart unique chemical properties to this compound .Chemical Reactions Analysis
As an acetamide, this compound could undergo various chemical reactions. For example, it could participate in nucleophilic substitution reactions or be hydrolyzed to form an acid and an amine. The presence of the fluorine atoms could also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase its stability and influence its polarity. The aromatic ring could also contribute to its stability and potentially make it aromatic .Scientific Research Applications
N-Halogeno Compounds as Electrophilic Fluorinating Agents
Research by Banks, Besheesh, and Tsiliopoulos (1996) discusses the synthesis and application of N-halogeno compounds, specifically focusing on perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], as a site-selective electrophilic fluorinating agent. This compound demonstrates the ability to fluorinate various substrates under mild conditions, indicating its utility in organic synthesis and potentially in the development of pharmaceuticals and materials science (Banks et al., 1996).
Antimicrobial and Hemolytic Activity of Oxadiazole Compounds
Gul et al. (2017) explored the synthesis and antimicrobial evaluation of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides. These compounds exhibited antimicrobial activity against various microbes, highlighting the potential for developing new antimicrobials from related structural frameworks (Gul et al., 2017).
Broad-Spectrum Antifungal Agents
A study by Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective antifungal agents against Candida and Aspergillus species. The research highlights the significance of structural optimization in enhancing the antifungal activity and plasmatic stability of these compounds (Bardiot et al., 2015).
Properties
IUPAC Name |
2,2,2-trifluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)15(24)20-12-3-1-11(2-4-12)13-5-6-14(22-21-13)23-7-9-25-10-8-23/h1-6H,7-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDAUWNSWKXSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

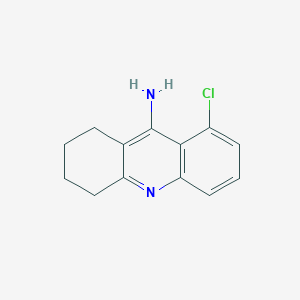
![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2871979.png)
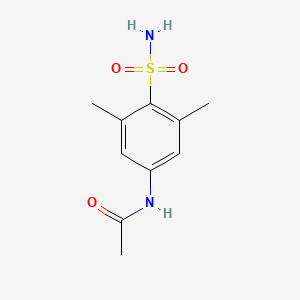

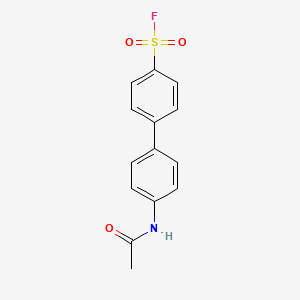


![1-ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2871989.png)
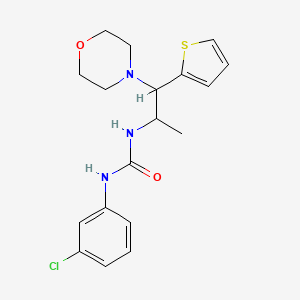
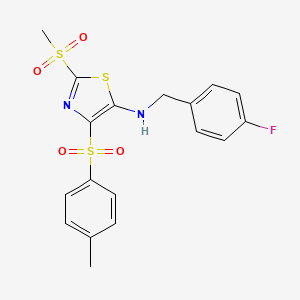

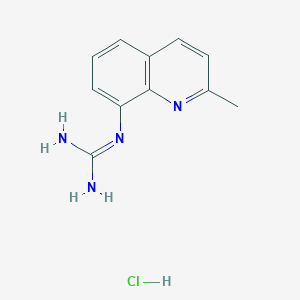
![1-(2,3-Dihydroindol-1-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2871997.png)
